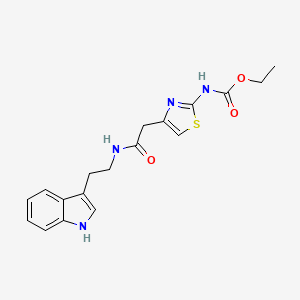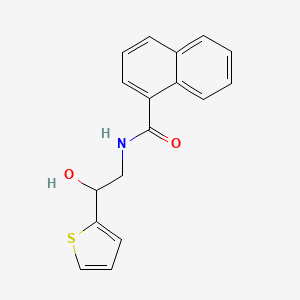![molecular formula C24H23N5O2 B2748304 5-[2-(3,4-二氢-2H-喹啉-1-基)-2-氧代乙基]-1-(2,4-二甲基苯基)吡唑并[3,4-d]嘧啶-4-酮 CAS No. 887458-88-0](/img/structure/B2748304.png)
5-[2-(3,4-二氢-2H-喹啉-1-基)-2-氧代乙基]-1-(2,4-二甲基苯基)吡唑并[3,4-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of pyrazoles and quinolines . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Quinolines, on the other hand, are a class of organic compounds with the formula C9H7N. They are characterized by a fused ring structure containing a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a quinoline ring. The pyrazole ring would have a five-membered ring with three carbon atoms and two nitrogen atoms. The quinoline ring would have a fused ring structure containing a benzene ring and a pyridine ring .科学研究应用
Antidepressant and Anxiolytic Properties
The compound, also referred to as “VU0491114-1,” has been investigated for its potential as an antidepressant and anxiolytic agent. Its mechanism of action involves modulation of serotonin receptors, which play a crucial role in mood regulation. Researchers have explored its efficacy in preclinical models, and it shows promise in alleviating symptoms of depression and anxiety .
Cognitive Enhancement
VU0491114-1 has been studied for its effects on cognitive function. It interacts with neurotransmitter systems involved in memory and learning, suggesting potential cognitive-enhancing properties. Researchers are investigating its use in conditions such as cognitive decline and neurodegenerative diseases .
Neuroprotection
The compound exhibits neuroprotective effects, possibly due to its ability to modulate glutamate receptors. It may help prevent neuronal damage and improve outcomes in neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease. Further studies are needed to validate its neuroprotective potential .
Anticancer Activity
Emerging research suggests that VU0491114-1 possesses anticancer properties. It interferes with cell cycle progression and induces apoptosis (programmed cell death) in cancer cells. Investigations are ongoing to explore its efficacy against specific cancer types .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting certain pro-inflammatory pathways. Researchers are exploring its potential in inflammatory conditions, including autoimmune diseases and chronic inflammation .
Analgesic Potential
Preliminary studies indicate that VU0491114-1 may have analgesic effects. It interacts with pain receptors and modulates pain perception. Its use in managing chronic pain conditions is an area of interest .
安全和危害
未来方向
属性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-9-10-20(17(2)12-16)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-11-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFSLNQKWYOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

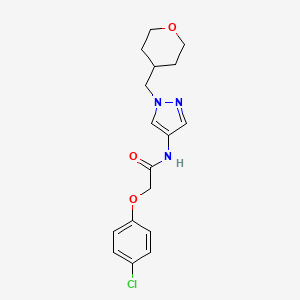

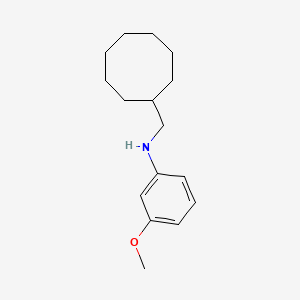

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)
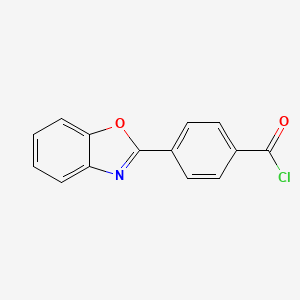
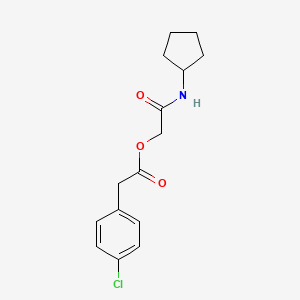
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
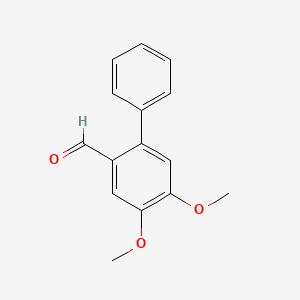
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
